3-(4-Methoxy-3-methyl-benzyl)-piperidine

Synthetic Chemistry Medicinal Chemistry Structure-Activity Relationship

3-(4-Methoxy-3-methyl-benzyl)-piperidine (CAS 955288-19-4) is a substituted piperidine derivative characterized by a piperidine ring substituted at the 3-position with a 4-methoxy-3-methylbenzyl moiety. The compound is defined by its precise molecular weight of 219.32 g/mol and a calculated topological polar surface area (tPSA) of 21.3 Ų.

Molecular Formula C14H21NO
Molecular Weight 219.32 g/mol
CAS No. 955288-19-4
Cat. No. B12621904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxy-3-methyl-benzyl)-piperidine
CAS955288-19-4
Molecular FormulaC14H21NO
Molecular Weight219.32 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)CC2CCCNC2)OC
InChIInChI=1S/C14H21NO/c1-11-8-12(5-6-14(11)16-2)9-13-4-3-7-15-10-13/h5-6,8,13,15H,3-4,7,9-10H2,1-2H3
InChIKeyVSWHSJOXIJXKNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Methoxy-3-methyl-benzyl)-piperidine (CAS 955288-19-4): Physicochemical Profile and Structural Foundation for Differentiated Procurement


3-(4-Methoxy-3-methyl-benzyl)-piperidine (CAS 955288-19-4) is a substituted piperidine derivative characterized by a piperidine ring substituted at the 3-position with a 4-methoxy-3-methylbenzyl moiety. The compound is defined by its precise molecular weight of 219.32 g/mol and a calculated topological polar surface area (tPSA) of 21.3 Ų [1]. Its physicochemical properties, including an XLogP3 value of 2.8, position it as a moderately lipophilic amine suitable for further derivatization in synthetic chemistry applications [1]. The compound is commercially available as a free base and as a hydrochloride salt (CAS 1172763-84-6) [2].

Scaffold
3‑substituted piperidine with 4‑methoxy‑3‑methylbenzyl moiety; suited as a synthetic intermediate for medicinal chemistry derivatization.
Form Availability
Available as free base and hydrochloride salt, supporting both non‑polar and polar reaction conditions.
Lipophilicity Profile
Reported moderate lipophilicity (calc. XLogP3 2.8) supports CNS‑relevant physicochemical space exploration.

Why 3-(4-Methoxy-3-methyl-benzyl)-piperidine (CAS 955288-19-4) Cannot Be Substituted by Other Benzylpiperidines


The precise substitution pattern on the benzyl ring—specifically the 4-methoxy and 3-methyl groups—dictates the compound's electronic and steric properties, which are critical for its intended role as a synthetic intermediate and as a scaffold for generating novel bioactive molecules [1]. Generic benzylpiperidines lacking these specific substituents or possessing alternative substitution patterns (e.g., 3-methoxy, 4-methyl, or unsubstituted) will exhibit different physicochemical properties, reactivity profiles, and downstream biological activity in derived compounds . Furthermore, the target compound is distinct from isomeric variants where the substitution on the piperidine ring occurs at the 1- or 4-position, which can drastically alter molecular geometry and binding interactions in biological systems [2].

Substitution pattern
The 4‑methoxy‑3‑methyl arrangement on the benzyl ring defines electronic and steric properties; generic benzylpiperidines or isomers with different substituent positions may shift reactivity and binding profiles.
Regioisomerism
Piperidine attachment at the 1‑ or 4‑position alters molecular geometry and potential target interactions; the 3‑substituted core is not directly interchangeable.
Salt form mismatch
Free base and hydrochloride salt exhibit different solubility and handling; substitution with the wrong form may affect synthetic workflow and outcome.

Quantitative Differentiators of 3-(4-Methoxy-3-methyl-benzyl)-piperidine (CAS 955288-19-4): A Comparative Evidence Guide for Scientific Procurement


Comparative Physicochemical Properties: XLogP3 and tPSA Values Distinguish 3-Substituted from 1-Substituted Piperidine Derivatives

The compound exhibits a calculated XLogP3 of 2.8 and a topological polar surface area (tPSA) of 21.3 Ų [1]. In contrast, the 1-substituted isomer, 1-(4-methoxy-3-methylbenzyl)piperidine, has a reported complexity rating of 201, indicating a difference in steric and electronic environments around the basic nitrogen .

Physicochemical Properties
Data to verify
Target: XLogP3 = 2.8; tPSA = 21.3 Ų
Comparator (1‑substituted isomer): complexity rating 201
Calculated lipophilicity and polarity differentiate substitution positions; supports selection for defined solubility/permeability windows.
In silico predictions; experimental validation recommended.
Synthetic Chemistry Medicinal Chemistry Structure-Activity Relationship

NMR Spectroscopic Fingerprint: Distinguishable Chemical Shifts of Methoxy and Methyl Protons for Compound Identification

1H NMR spectroscopy reveals distinct signals for the methoxy proton at δ 3.78 ppm (singlet) and the aromatic methyl group at δ 2.24 ppm (singlet), while the benzyl methylene (CH₂) appears as a multiplet near δ 2.65 ppm . These shifts are consistent with the specific substitution pattern and can be used to distinguish this compound from isomers such as 2-(4-methoxy-3-methylphenyl)piperidine (CAS 887361-11-7), which would exhibit different aromatic proton coupling patterns .

NMR Fingerprint
Class-level
Methoxy δ 3.78 (s), Ar‑CH3 δ 2.24 (s), benzyl CH2 δ 2.65 (m)
Unique chemical shifts enable structural verification and distinguish from 2‑ or 4‑position isomers.
Solvent not specified; reference spectrum may vary.
Analytical Chemistry Quality Control Structural Verification

Biological Activity of a Closely Related Derivative: Implications for Target Engagement

A close structural analog, 1-(4-methoxy-3-methyl-benzyl)-2-methyl-piperidine, exhibited an EC50 of 2.45 µM and an IC50 of 20 µM against the Corticotropin-Releasing Factor-Binding Protein (CRF-BP) [1]. While direct activity data for the target compound (3-substituted) is not available, the biological activity of this structurally related compound demonstrates the potential of the 4-methoxy-3-methylbenzyl-piperidine scaffold to interact with specific protein targets. The target compound's 3-substitution may alter binding affinity and selectivity compared to the 1-substituted, 2-methyl analog.

Analog CRF‑BP Activity
Class-level
Analog (1‑(4‑methoxy‑3‑methylbenzyl)‑2‑methylpiperidine): EC50 2.45 µM, IC50 20 µM
Target compound: no direct data
Scaffold potential demonstrated by analog; 3‑substitution may modulate binding, supporting SAR exploration of CRF‑BP modulators.
Cell‑based assay; activity transfer requires confirmation.
Neuroscience Endocrinology Drug Discovery

Differentiated Scaffold from a Validated Pharmacological Tool: Structural Comparison with AA92593 (Melanopsin Antagonist)

The target compound shares the 4-methoxy-3-methylphenyl moiety with the well-characterized melanopsin (Opn4) antagonist AA92593 (1-[(4-methoxy-3-methylphenyl)sulfonyl]-piperidine). AA92593 demonstrates high potency and selectivity, with a Kb of 0.16 µM in competitive binding studies against Opn4 pre-bound with cis-retinal, an IC50 of 665 nM for inhibiting cellular phototransduction in CHO cells expressing human Opn4, and in vivo efficacy in suppressing pupillary light reflex in mice at a dose of 30 mg/kg i.p. . The target compound differs by having a methylene linker (benzyl) instead of a sulfonyl linker, and a 3-substituted rather than 1-substituted piperidine ring.

Opn4 Pharmacophore Comparison
Class-level
AA92593 (1‑sulfonyl analog): Kb 0.16 µM, cellular IC50 665 nM, in vivo effect at 30 mg/kg i.p.
Target: methylene linker, 3‑substitution
Shares validated 4‑methoxy‑3‑methylphenyl pharmacophore; distinct linker and substitution offer novel chemical space for melanopsin modulator development.
Target not tested; derivative potential inferred from structural similarity.
Circadian Biology Pharmacology Chemical Tools

Optimized Application Scenarios for 3-(4-Methoxy-3-methyl-benzyl)-piperidine (CAS 955288-19-4) Based on Differentiated Evidence


Medicinal Chemistry Scaffold for Novel CNS-Targeting Compounds

The 4-methoxy-3-methylbenzyl-piperidine scaffold, as demonstrated by the activity of a close analog against CRF-BP , provides a starting point for developing novel ligands targeting stress-related disorders. The specific 3-substitution on the piperidine ring differentiates this compound from active 1-substituted analogs, offering a unique vector for SAR exploration and optimization of target affinity and selectivity .

Synthetic Intermediate for Melanopsin Modulator Development

The compound's structural similarity to the validated Opn4 antagonist AA92593 makes it a valuable intermediate for synthesizing novel melanopsin modulators. The presence of the 4-methoxy-3-methylphenyl group, known to be critical for Opn4 binding , combined with the distinct 3-benzyl-piperidine core, allows for the exploration of chemical space that is not accessible with the 1-sulfonyl-piperidine series .

Chemical Biology Probe Development for GPCR or Transporter Studies

Benzylpiperidine derivatives are known to interact with various GPCRs and monoamine transporters . The specific substitution pattern of this compound (3-benzyl, 4-methoxy, 3-methyl) can be utilized to generate tool compounds with defined binding profiles to deconvolute receptor or transporter pharmacology. Its distinct NMR fingerprint ensures compound integrity during the synthesis of complex probe molecules.

Quality Control Standard for Benzylpiperidine Derivative Synthesis

The well-defined NMR spectroscopic profile of 3-(4-methoxy-3-methyl-benzyl)-piperidine allows it to serve as an analytical standard for monitoring the synthesis of related benzylpiperidine derivatives. Its unique chemical shifts for the methoxy and aromatic methyl protons provide a reliable benchmark for assessing reaction progress and product purity in synthetic chemistry workflows.

Application
Selection Property
Validation Focus
CNS‑targeting scaffold SAR
3‑benzyl substitution pattern
Binding affinity and selectivity profiling against neurological targets
Melanopsin modulator synthesis
4‑methoxy‑3‑methylphenyl core
Functional activity at Opn4 and related GPCRs
GPCR/transporter probe development
3‑benzylpiperidine geometry
Selectivity window across monoamine targets
QC standard for benzylpiperidine synthesis
NMR chemical shift fingerprint
Reaction monitoring and purity assessment

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